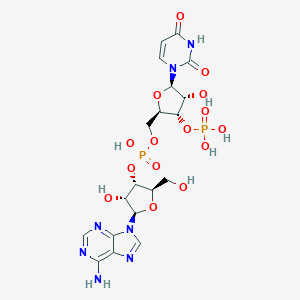
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C19H25N7O15P2 and its molecular weight is 653.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Polynucleotides - Oligonucleotides - Oligoribonucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate (ApUp) is a complex nucleotide that plays a critical role in various biological processes, particularly as a signaling molecule. This article explores its biological activity, mechanisms of action, and implications in cellular functions, supported by data tables and relevant research findings.
Structure and Composition
This compound is a dinucleotide consisting of two nucleotides linked by a phosphodiester bond. The molecular formula is C19H25N7O15P2, and its structure can be represented as follows:
| Component | Description |
|---|---|
| Type | Dinucleotide |
| Base | Uridine and Adenosine |
| Phosphate | Two phosphate groups |
ApUp functions primarily as a signaling molecule involved in the regulation of various physiological processes, including:
- Cell Proliferation : It modulates pathways that control cell growth and division.
- Differentiation : Influences the maturation of cells into specialized types.
- Apoptosis : Plays a role in programmed cell death, crucial for maintaining cellular homeostasis.
The compound activates protein kinases through cyclic adenosine monophosphate (cAMP) pathways, leading to phosphorylation events that affect cellular responses to hormones and neurotransmitters .
Cellular Signaling
ApUp is integral to cellular signaling pathways. It interacts with various proteins and receptors, influencing processes such as:
- Metabolic Pathways : Modulates energy metabolism and biosynthetic pathways.
- Gene Expression : Affects transcription factors that regulate gene expression.
Case Studies
- Diphtheria Toxin Interaction :
- Neurotransmitter Release :
Comparative Analysis with Related Compounds
The following table compares ApUp with other nucleotides regarding their structure and biological roles:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Adenosine Triphosphate (ATP) | Nucleotide | Primary energy carrier |
| Cyclic Adenosine Monophosphate (cAMP) | Nucleotide | Functions as a secondary messenger |
| Adenylyl-(3'-5')-Uridine 3'-Monophosphate | Dinucleotide | Contains uridine; involved in signaling pathways |
| 3'-Phosphoadenosine-5'-Phosphosulfate | Phosphorylated nucleotide | Involved in sulfation reactions |
Research Findings
Recent studies have highlighted the diverse applications of ApUp in research and medicine:
- Cellular Responses : ApUp's role as a second messenger indicates its potential in therapeutic strategies targeting various diseases, including cancer.
- Pharmacological Applications : Its interactions with specific proteins may lead to the development of novel drugs aimed at modulating cellular functions.
科学研究应用
Signal Transduction
Role in cAMP Synthesis
Adenylyl-3'-5'-phospho-uridine-3'-monophosphate is a precursor to cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways. cAMP is involved in the activation of protein kinase A (PKA), which subsequently regulates various physiological processes, including gene expression and enzyme activity. The conversion of ApUp to cAMP by adenylyl cyclase is vital for maintaining cellular homeostasis and responding to extracellular signals.
Interactions with Diphtheria Toxin
Research indicates that diphtheria toxin binds tightly to ApUp, which affects its biological activity. The binding affinity of diphtheria toxin for ApUp varies significantly, suggesting potential therapeutic applications in modulating the effects of the toxin . This interaction highlights the compound's relevance in studying toxin mechanisms and developing antidotes or inhibitors.
Pharmacological Applications
Drug Development
this compound has been identified as a useful compound for drug development due to its interactions with specific proteins. These interactions can lead to the creation of novel pharmaceuticals aimed at modulating cellular functions, particularly in conditions where cAMP signaling is disrupted.
Neurotransmitter Release Regulation
The compound plays a role in neurotransmitter release, particularly in the context of insulin signaling and cholinergic functions. Studies have shown that dietary administration of uridine sources, including UMP (uridine monophosphate), can enhance acetylcholine levels in the brain, suggesting that ApUp may similarly influence neurotransmitter dynamics . This has implications for treating neurodegenerative diseases where cholinergic signaling is compromised.
Neurobiology and Cognitive Function
Effects on Brain Phosphatides
this compound is implicated in the biosynthesis of phosphatidylcholine (PtdCho), a critical component of neuronal membranes. Supplementation with uridine sources has been shown to increase PtdCho levels in rodent brains, potentially enhancing cognitive function and memory . This area of research could lead to therapeutic strategies for cognitive decline associated with aging or neurodegenerative disorders.
Biochemical Research and Methodologies
Synthesis and Purification Techniques
The synthesis of this compound can be achieved through enzymatic methods involving adenosine triphosphate (ATP) and adenylyl cyclase. Innovative purification techniques utilizing hyper-cross-linked resins have been developed to isolate UMP from enzymatic hydrolysates efficiently . Such advancements are crucial for producing high-purity compounds necessary for research applications.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Interaction with Diphtheria Toxin | ApUp binds non-covalently with high affinity | Potential therapeutic targets for toxin inhibition |
| Dietary UMP Effects on Cholinergic Function | Increased acetylcholine levels observed in aged rats | Possible intervention for age-related cognitive decline |
| Phosphatidylcholine Biosynthesis | UMP supplementation enhances PtdCho levels | Supports cognitive health through membrane integrity |
属性
CAS 编号 |
1985-21-3 |
|---|---|
分子式 |
C19H25N7O15P2 |
分子量 |
653.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-11(29)13(7(3-27)38-18)41-43(35,36)37-4-8-14(40-42(32,33)34)12(30)17(39-8)25-2-1-9(28)24-19(25)31/h1-2,5-8,11-14,17-18,27,29-30H,3-4H2,(H,35,36)(H2,20,21,22)(H,24,28,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI 键 |
FZCSEXOMUJFOHQ-KPKSGTNCSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)O)O |
Key on ui other cas no. |
1985-21-3 |
同义词 |
adenylyl-(3'-5')-3'-uridylic acid adenylyl-(3'-5')-uridine 3'-monophosphate ApUp |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















